molecular formula C13H11BrN2O2 B6046976 6-(4-bromophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one

6-(4-bromophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one

Cat. No.: B6046976
M. Wt: 307.14 g/mol
InChI Key: AOUBHAPHEAFQOR-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one is an organic compound that belongs to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 2-oxopropyl hydrazine.

    Condensation Reaction: The starting materials undergo a condensation reaction to form the pyridazinone ring. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol.

    Cyclization: The intermediate product undergoes cyclization to form the final compound. This step may require heating and the use of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-phenyl-2-(2-oxopropyl)pyridazin-3(2H)-one: Lacks the bromine atom in the phenyl group.

    6-(4-chlorophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one: Contains a chlorine atom instead of bromine.

    6-(4-methylphenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one: Contains a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 6-(4-bromophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one may confer unique properties, such as increased reactivity and potential biological activity, compared to its analogs.

Properties

IUPAC Name

6-(4-bromophenyl)-2-(2-oxopropyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c1-9(17)8-16-13(18)7-6-12(15-16)10-2-4-11(14)5-3-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUBHAPHEAFQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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